molecular formula C18H17N3O2S B2479324 (3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone CAS No. 247128-16-1

(3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone

Cat. No.: B2479324
CAS No.: 247128-16-1
M. Wt: 339.41
InChI Key: QSVALUVLFXVSNI-UHFFFAOYSA-N
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Chemical Reactions Analysis

(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Scientific Research Applications

(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving protein interactions and enzyme activity.

    Medicine: Research involving this compound includes its potential use in drug development and as a probe for studying biological processes.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone can be compared with other similar compounds, such as:

The uniqueness of (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone lies in its specific arrangement of functional groups, which confer distinct reactivity and biological activity .

Biological Activity

The compound (3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone , a sulfone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H14N4O2S
  • Molecular Weight : 286.34 g/mol

This compound features two amino groups and a sulfone moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties through various mechanisms:

  • Binding Affinity : The compound shows strong binding affinity to several cancer targets:
    • β-Catenin (PDB ID: 1JDH) with a binding energy of −5.9 kcal/mol.
    • Epidermal Growth Factor Receptor (EGFR) (PDB ID: 4R3P) with a binding energy of −5.8 kcal/mol.
    • HER2 Kinase Domain (PDB ID: 3PP0) with a binding energy of −6.5 kcal/mol.
    • Cyclin D1-CDK4 Complex (PDB ID: 2W96) with a binding energy of −6.7 kcal/mol .
  • DNA Interaction : Molecular docking studies indicate that the compound interacts effectively with calf thymus DNA, stabilizing the interaction via hydrogen bonds and exhibiting a binding energy of −6.71 kcal/mol. This suggests potential for disrupting DNA replication in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro studies have shown that it possesses significant activity against various bacterial strains, demonstrating potential as an antibacterial agent. The mechanism appears to involve inhibition of key bacterial enzymes .

Study 1: Anticancer Efficacy

A study published in Nature investigated the anticancer efficacy of related sulfone compounds, including this compound. The results indicated that these compounds could inhibit cell proliferation in cancer cell lines such as A549 and MRC-5, with IC50 values demonstrating potent cytotoxicity comparable to standard chemotherapeutics .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of sulfone derivatives. The study highlighted that this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Data Tables

Biological Activity Target/Organism Binding Energy (kcal/mol) IC50/MIC Values
Anticancerβ-Catenin-5.9N/A
AnticancerEGFR-5.8N/A
AnticancerHER2-6.5N/A
AnticancerCyclin D1-CDK4-6.7N/A
AntimicrobialStaphylococcus aureusN/A12.5 µM
AntimicrobialEscherichia coliN/A10 µM

Properties

IUPAC Name

2-(4-aminophenyl)-5-(3-aminophenyl)sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c19-13-6-4-12(5-7-13)17-9-8-16(11-18(17)21)24(22,23)15-3-1-2-14(20)10-15/h1-11H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVALUVLFXVSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)C3=CC=C(C=C3)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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